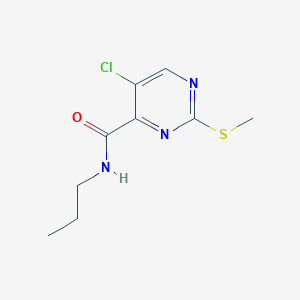
5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide (CMNPC) is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been studied for its biochemical and physiological effects on various cellular processes.
Mécanisme D'action
The mechanism of action of 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide involves the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell division. The compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. It also inhibits the activity of ribonucleotide reductase, an enzyme involved in the synthesis of nucleotides required for DNA and RNA synthesis.
Biochemical and Physiological Effects:
5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. It also reduces the production of reactive oxygen species and inhibits the activity of nuclear factor-kappa B, a transcription factor involved in inflammation. In addition, 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor, a protein involved in the survival and differentiation of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. This reduces the risk of toxicity and increases the specificity of the compound. However, one of the limitations of using 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide. One area of research is the development of novel analogs of the compound with improved solubility and efficacy. Another area of research is the investigation of the potential therapeutic applications of 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide in other disease conditions, such as cardiovascular diseases and autoimmune disorders. Additionally, the study of the mechanism of action of 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide can provide insights into the cellular processes involved in disease pathogenesis and identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide involves the reaction of 4-chloro-2-methylthiopyrimidine with propylamine and subsequent reaction with formamide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide has been studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to exhibit anti-tumor activity by inhibiting the proliferation of cancer cells. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide has been studied for its neuroprotective effects in Parkinson's disease.
Propriétés
IUPAC Name |
5-chloro-2-methylsulfanyl-N-propylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3OS/c1-3-4-11-8(14)7-6(10)5-12-9(13-7)15-2/h5H,3-4H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODRBWWWARYYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NC(=NC=C1Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide](/img/structure/B5312558.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5312569.png)
![7-acetyl-10-bromo-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312575.png)
![N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5312581.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B5312596.png)
![2-(1H-benzimidazol-2-yl)-3-{4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}acrylonitrile](/img/structure/B5312602.png)
![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5312606.png)
![4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid](/img/structure/B5312609.png)
![1-[(dimethylamino)sulfonyl]-N-(2-hydroxycyclohexyl)-N-propyl-4-piperidinecarboxamide](/img/structure/B5312616.png)
![N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5312617.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5312634.png)
![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5312643.png)
![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5312645.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5312646.png)